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Compound of Interest

2-Hydroxyquinoline-4-carboxylic
Compound Name: o
aci

Cat. No.: B106741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 4-Carboxycarbostyril, also known as 2-hydroxyquinoline-4-carboxylic acid.
This document is intended to serve as a valuable resource for researchers and professionals
engaged in drug discovery, medicinal chemistry, and materials science, offering detailed data
and experimental context.

Chemical Identity and Structure

4-Carboxycarbostyril is a heterocyclic aromatic compound featuring a quinoline core. It
possesses a hydroxyl group at the 2-position and a carboxylic acid moiety at the 4-position,
leading to its systematic IUPAC name: 2-o0xo-1,2-dihydroquinoline-4-carboxylic acid. The
presence of these functional groups imparts unique chemical reactivity and significant
biological activity to the molecule. The compound exists in tautomeric equilibrium between the
lactam (carbostyril) and lactim (hydroxypyridine) forms, with the lactam form generally being
more stable.
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Identifier Value

Common Name 4-Carboxycarbostyril

2-hydroxyquinoline-4-carboxylic acid, 2-
Synonyms Hydroxycinchoninic acid, 2-oxo-1,2-

dihydroquinoline-4-carboxylic acid

CAS Number 15733-89-8

Molecular Formula C10H7NOs3

Molecular Weight 189.17 g/mol

IUPAC Name 2-0x0-1H-quinoline-4-carboxylic acid

INChl=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-

InChl

1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
InChlKey MFSHNFBONVGXJX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=0)N2)C(=0)0O

Physicochemical Properties

A summary of the key physicochemical properties of 4-Carboxycarbostyril is presented below.
The high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular
hydrogen bonding.

Property Value Reference
Melting Point >300 °C
Boiling Point (Predicted) 403.6 °C
Flash Point (Predicted) 197.9 °C
Appearance Solid
Solubility
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4-Carboxycarbostyril is soluble in polar organic solvents. Specific quantitative solubility data is
limited, but it is known to be soluble in dimethyl sulfoxide (DMSO).

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-
Carboxycarbostyril.

UV-Vis Spectroscopy

The UV-Vis spectrum of 4-Carboxycarbostyril in a solvent like chloroform typically displays
absorption peaks in the 250-300 nm range, which are attributed to 11 - 1T* transitions within the
quinoline aromatic system. The exact position and intensity of these absorption bands can be
influenced by the solvent's polarity.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Carboxycarbostyril is characterized by key absorptions corresponding to
its functional groups. The spectrum available on PubChem shows characteristic peaks for the
hydroxyl and carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the molecular structure of 4-
Carboxycarbostyril. While specific spectra are not readily available in public databases,
chemical suppliers often provide them with purchased samples.

Mass Spectrometry

Mass spectrometry data for 4-Carboxycarbostyril is available, confirming its molecular weight.

Crystallography

The crystal structure of 4-Carboxycarbostyril has been determined and is available in the
Crystallography Open Database (COD) under the entry number 1543531. This data provides
detailed insights into the solid-state packing and intermolecular interactions of the molecule.

Experimental Protocols
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Synthesis of 4-Carboxycarbostyril

A common and versatile method for the synthesis of quinoline-4-carboxylic acids is the
Pfitzinger reaction. A variation of this reaction, known as the Halberkann variant, is specifically
used for the synthesis of 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.

A representative protocol for a Pfitzinger-type synthesis is as follows:
Materials and Reagents:

e Isatin

e A carbonyl compound with an a-methylene group (e.g., pyruvate)
o Potassium Hydroxide (KOH)

o Ethanol (95% or absolute)

o Deionized Water

e Hydrochloric Acid (HCI), concentrated

Procedure:

o Preparation of Base Solution: In a round-bottom flask, dissolve KOH in ethanol to prepare a
33% (w/v) solution.

e |satin Ring Opening: Add isatin to the stirred KOH solution. Stirring at room temperature for
30-45 minutes should result in the opening of the isatin ring to form the potassium salt of
isatic acid.

o Addition of Carbonyl Compound: Add the carbonyl compound dropwise to the reaction
mixture.

o Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).
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o Work-up and Isolation: After cooling, the solvent is removed, and the residue is dissolved in
water. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove
unreacted carbonyl compound. The aqueous layer is then cooled in an ice bath and acidified
with HCI to precipitate the product

 To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of
4-Carboxycarbostyril]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106741#physical-properties-of-4-carboxycarbostyril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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